molecular formula C19H26N4O4S2 B2377604 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1206998-40-4

1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2377604
CAS RN: 1206998-40-4
M. Wt: 438.56
InChI Key: OQJRKLLRGIJRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H26N4O4S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of urea, thiourea, sulfonamide, and carbamate derivatives related to "1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea" have been synthesized and assessed for antimicrobial and antioxidant activities. These compounds were characterized through IR, NMR, and mass spectral data, with in silico molecular docking studies indicating potential against specific biological targets (Chandrasekhar et al., 2019).

Environmental Degradation and Effects

Research on the degradation of sulfonylurea herbicides, which share structural similarities with the compound , has provided insight into their stability and environmental impact. Studies have shown how factors like soil pH and water content influence the degradation rates of these herbicides, highlighting the importance of understanding these compounds' behavior in environmental contexts (Hultgren et al., 2002).

Antiviral and Antimicrobial Applications

Derivatives have also been explored for their potential antiviral and antimicrobial properties, with some compounds showing promising activity against specific pathogens. This research suggests potential applications in developing new therapeutic agents (Selvakumar et al., 2018).

Enzyme Inhibition for Therapeutic Targeting

Another significant area of application is the inhibition of specific enzymes, such as carbonic anhydrases, which are therapeutic targets for conditions like glaucoma, epilepsy, and cancer. Piperazinyl-ureido moieties have been incorporated into sulfamates to evaluate their inhibitory activity against various carbonic anhydrase isoforms, demonstrating potential as lead compounds for further drug development (Congiu et al., 2015).

properties

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S2/c1-27-17-6-4-16(5-7-17)22-9-11-23(12-10-22)29(25,26)14-8-20-19(24)21-15-18-3-2-13-28-18/h2-7,13H,8-12,14-15H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJRKLLRGIJRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea

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